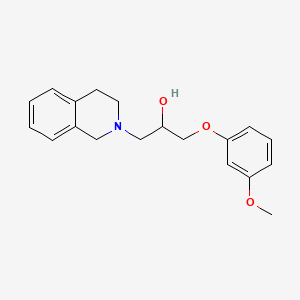

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol

Beschreibung

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol is a synthetic organic compound characterized by a propan-2-ol backbone linked to two distinct aromatic moieties: a 3,4-dihydro-1H-isoquinoline group and a 3-methoxyphenoxy group. The isoquinoline scaffold is a bicyclic heterocycle known for its pharmacological relevance in central nervous system (CNS) targeting and adrenergic modulation. The 3-methoxyphenoxy substituent introduces electron-donating methoxy groups, which may enhance solubility and influence receptor binding.

Eigenschaften

Molekularformel |

C19H23NO3 |

|---|---|

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol |

InChI |

InChI=1S/C19H23NO3/c1-22-18-7-4-8-19(11-18)23-14-17(21)13-20-10-9-15-5-2-3-6-16(15)12-20/h2-8,11,17,21H,9-10,12-14H2,1H3 |

InChI-Schlüssel |

NYBUYXYXLYTMED-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC=C1)OCC(CN2CCC3=CC=CC=C3C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(3,4-Dihydro-1H-isochinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol umfasst typischerweise die folgenden Schritte:

Bildung des Isochinolinkernes: Der Isochinolinkern kann durch die Pictet-Spengler-Reaktion synthetisiert werden, bei der ein aromatisches Aldehyd in Gegenwart eines sauren Katalysators mit einem Amin reagiert.

Anlagerung der Propanolgruppe: Die Propanolgruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der ein halogeniertes Propanol mit dem Isochinolinderivat reagiert.

Methoxylierung: Die Methoxygruppe kann durch eine Etherifizierungsreaktion eingeführt werden, bei der ein Phenolderivat mit einem Methylierungsmittel wie Dimethylsulfat reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, Hochdurchsatz-Screening von Reaktionsbedingungen und die Verwendung fortschrittlicher Reinigungstechniken wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Prozesse, die Isochinolinderivate beinhalten.

Medizin: Potenzielle therapeutische Anwendungen, z. B. bei der Behandlung von neurologischen Erkrankungen.

Industrie: Verwendung als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien.

Wirkmechanismus

Der Wirkmechanismus von 1-(3,4-Dihydro-1H-isochinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Isochinolinderivate mit verschiedenen molekularen Zielstrukturen interagieren, darunter Enzyme, Rezeptoren und Ionenkanäle. Diese Wechselwirkungen können biologische Pfade modulieren und zu therapeutischen Wirkungen führen.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving isoquinoline derivatives.

Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways and lead to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and related molecules from the evidence:

Pharmacological and Physicochemical Comparisons

- Adrenoceptor Affinity: Compounds with propan-2-ol backbones (e.g., ) exhibit α1/α2/β1-adrenoceptor binding, suggesting the alcohol moiety and aryloxy groups are critical for receptor interaction. The target compound’s isoquinoline group may enhance CNS penetration compared to indole-based analogs .

- Electrostatic and Hydrogen-Bonding Profiles: The methoxy groups in the target compound likely increase solubility and participate in hydrogen bonding (as per Etter’s graph set analysis), similar to ’s indole derivatives. The absence of a ketone (vs.

- Molecular Weight and Bioavailability : The target compound’s molecular weight (estimated ~330–350 g/mol based on structure) is lower than ’s benzimidazole analog (m/z=404), suggesting better oral bioavailability .

Electronic and Reactivity Trends

Using Parr and Pearson’s absolute hardness (η) concept, the target compound’s methoxy groups increase electron density, lowering η compared to ’s trichlorinated propanone. This softer electronic profile may favor interactions with polar receptor sites .

Research Findings and Data Gaps

Activity Prediction: The isoquinoline core may confer selectivity for CNS targets, whereas the 3-methoxyphenoxy group could enhance α-adrenoceptor binding vs. β-subtypes .

Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized in ~70% yields, indicating feasible scalability for the target via similar routes .

Biologische Aktivität

The compound 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol is a member of the isoquinoline family, which has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an isoquinoline moiety and a propanol side chain, which are critical for its biological activity.

Dopamine Receptor Interaction

Research indicates that derivatives of isoquinoline, including this compound, exhibit significant interactions with dopamine receptors. Specifically, studies have shown that compounds structurally related to this compound can act as selective agonists for the D3 dopamine receptor. For instance, a related compound demonstrated an EC50 value of approximately 710 nM at the D3 receptor while showing negligible activity at the D2 receptor .

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been highlighted in various studies. Compounds similar to this compound have been shown to protect dopaminergic neurons from degeneration in models of Parkinson's disease. This neuroprotection is believed to be mediated through D3 receptor activation, which has been linked to reduced neurodegeneration in animal models .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Dopamine Receptor Agonism : The compound selectively activates the D3 dopamine receptor, promoting downstream signaling pathways that contribute to neuroprotection and modulation of neurotransmitter release.

- β-Arrestin Recruitment : Activation of the D3 receptor by this compound leads to β-arrestin recruitment, a critical step in receptor signaling that can mediate various cellular responses .

Study on Neuroprotection

In a notable study involving MPTP-induced neurodegeneration in mice, administration of a related isoquinoline derivative resulted in significant preservation of dopaminergic neurons compared to control groups. The study concluded that targeting the D3 receptor could be a viable strategy for developing treatments for neurodegenerative diseases .

Behavioral Studies

Behavioral assessments in rodent models indicated that compounds with similar structures to this compound could alleviate symptoms associated with anxiety and depression. These effects were attributed to enhanced dopaminergic signaling in the brain .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.